2-({1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-({1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring linked to a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 5-Methylthiophen-2-ylmethanol: This intermediate can be synthesized by the reduction of 5-methylthiophen-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of 1-[(5-Methylthiophen-2-yl)methyl]piperidine: The alcohol intermediate is then reacted with piperidine in the presence of a dehydrating agent like thionyl chloride (SOCl2) to form the piperidine derivative.
Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine: This compound can be prepared by the chlorination of 2,4-dihydroxypyrimidine with phosphorus oxychloride (POCl3) and subsequent introduction of the trifluoromethyl group using trifluoromethyl iodide (CF3I) under suitable conditions.
Coupling Reaction: Finally, the piperidine derivative is coupled with 2-chloro-4-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthiophene moiety, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the pyrimidine ring or the piperidine ring, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro position of the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products
Oxidation: Formation of sulfoxides or sulfones from the methylthiophene moiety.
Reduction: Formation of reduced derivatives of the pyrimidine or piperidine rings.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used in studies investigating its interaction with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it could act by binding to a specific receptor or enzyme, thereby modulating its activity. The trifluoromethyl group and the heterocyclic rings are likely to play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine: This compound shares the methylthiophene moiety but differs in its overall structure and functional groups.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide:
Uniqueness
The uniqueness of 2-({1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine lies in its combination of a trifluoromethyl-substituted pyrimidine ring with a piperidine ring linked to a methylthiophene moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C16H18F3N3OS |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H18F3N3OS/c1-11-2-3-13(24-11)10-22-8-5-12(6-9-22)23-15-20-7-4-14(21-15)16(17,18)19/h2-4,7,12H,5-6,8-10H2,1H3 |
InChI Key |
NVHNOUYPTAJMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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